molecular formula C9H12N2O2 B13111151 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

Katalognummer: B13111151
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: DAVUNHMLKQAKKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound based on the pyrrolo[1,2-a]pyrazine-1,4-dione scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This heterocyclic system is a subject of interest in organic synthesis and drug discovery due to its presence in various bioactive molecules. Compounds featuring this core structure have been identified as potent inhibitors of several enzymes, including aldose reductase for investigating diabetic complications, and have shown promise as kinase inhibitors and antimicrobial agents . The pyrrolo[1,2-a]pyrazine-1,4-dione framework is found in natural products; for instance, a simple congener, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (a fully saturated analog), was isolated from a marine Bacillus tequilensis strain and demonstrated significant activity against multidrug-resistant Staphylococcus aureus , alongside notable antioxidant properties . The specific 2,3-dimethyl derivative offered here provides a functionalized template for researchers to explore structure-activity relationships (SAR), develop new synthetic methodologies for nitrogen-containing heterocycles, and screen for novel biological activities across various therapeutic areas . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2,3-dimethyl-6,7-dihydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4,6H,3,5H2,1-2H3

InChI-Schlüssel

DAVUNHMLKQAKKI-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)N2CCC=C2C(=O)N1C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, acyl (bromo)acetylenes, and propargylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood . Studies suggest that it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of pyrrolo[1,2-a]pyrazine-1,4-dione derivatives is highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:

Compound Name Substituents Source Key Bioactivity References
2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione 2-CH₃, 3-CH₃ Synthetic/Bacterial (inferred) Limited data; presumed enhanced stability and moderate bioactivity due to methylation.
3-Isobutyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-(CH₂CH(CH₃)₂) Bacillus amyloliquefaciens Antimicrobial: 4.5–13-fold increase in efficacy against gram-positive/-negative bacteria.
3-Benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-(CH₂C₆H₅) Bacillus amyloliquefaciens Antifungal: Inhibits fungal pathogens with low cytotoxicity (IC₅₀ > 100 µg/mL).
Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(CH₂C₆H₅) Streptomyces spp. Antioxidant: Radical scavenging activity (EC₅₀ 25–50 µg/mL); Anticancer: Apoptosis in HCT116 cells.
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(CH(CH₃)₂) Fusarium sp., Streptomyces spp. Broad-spectrum antibacterial; disrupts P. mirabilis and E. coli biofilms.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (unsubstituted) None Bacillus tequilensis Antioxidant: Moderate activity (EC₅₀ 50–75 µg/mL); Antialgal: Targets Microcystis aeruginosa.

Key Research Findings

  • Antimicrobial Activity: The 3-isobutyl derivative exhibits superior antibacterial potency compared to the 3-benzyl and unsubstituted analogs, likely due to enhanced lipophilicity from the branched alkyl chain .
  • Anticancer Mechanisms: 3-(Phenylmethyl) and 3-(2-methylpropyl) derivatives induce apoptosis in colon cancer cells (HCT116) via DNA fragmentation and AKT1 pathway inhibition .
  • Ecotoxicological Roles: Unsubstituted and 3-isobutyl derivatives demonstrate algicidal activity against Microcystis aeruginosa, a common harmful algal bloom species .
  • Production Yields: Bacillus amyloliquefaciens strain MHNO2-20 produces 3-isobutyl and 3-benzyl derivatives at 4.67% and 3.73% yields, respectively, under optimized conditions .

Structural-Activity Relationships (SAR)

  • Alkyl Substituents (e.g., isobutyl, 2-methylpropyl) : Enhance membrane permeability and hydrophobic interactions, improving antimicrobial and antibiofilm activity .
  • Aryl Substituents (e.g., benzyl, phenylmethyl) : Promote π-π stacking with cellular targets, enhancing antioxidant and anticancer efficacy .
  • Methylation (positions 2 and 3) : Likely reduces metabolic degradation and increases bioavailability compared to unsubstituted DKPs .

Biologische Aktivität

2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS No. 225235-41-6) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on various studies.

  • Molecular Formula : C9_9H12_{12}N2_2O2_2
  • Molar Mass : 180.20 g/mol
  • Density : 1.276 g/cm³
  • Boiling Point : 454.2 °C

Biological Activity Overview

Research indicates that compounds similar to 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibit various biological activities including anticancer effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

A number of studies have investigated the cytotoxic effects of this compound and its derivatives against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)Mechanism of Action
T-1106YFV-infected hamsters32 mg/kg/dayInhibition of viral replication
22iA549 (lung cancer)0.83 ± 0.07c-Met kinase inhibition
22iMCF-7 (breast cancer)0.15 ± 0.08Induction of apoptosis via caspase pathways
22iHeLa (cervical cancer)2.85 ± 0.74Cell cycle arrest and apoptosis induction

The anticancer mechanisms of compounds related to 2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione include:

  • Inhibition of Kinases : Certain derivatives have been shown to inhibit c-Met kinase activity which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Compounds such as 22i promote apoptosis through activation of caspases (caspase 3/7), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can disrupt the cell cycle progression in cancer cells, preventing their proliferation.

Case Studies

Several case studies highlight the effectiveness of these compounds in preclinical settings:

  • Study on T-1106 :
    • Conducted on hamsters infected with Yellow Fever Virus (YFV).
    • Administered at a dose of 100 mg/kg/day showed significant improvement in survival rates when treatment was initiated up to four days post-infection.
    • Suggested potential for further development as an antiviral agent.
  • Study on Compound 22i :
    • Evaluated for its anticancer properties against A549 and MCF-7 cell lines.
    • Demonstrated strong cytotoxicity with low IC50_{50} values indicating high potency.
    • Studies included various assays such as Annexin V-FITC/PI staining to confirm apoptosis induction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.